Kanglexin

Mitophagy Parkin Heart Aging

Kanglexin (KLX) is an orally active anthraquinone derivative designed to overcome the limitations of emodin. It binds Parkin UBL domain with 4.75-fold higher affinity (KD=1.52×10⁻⁵ M vs. 7.22×10⁻⁵ M) and engages the AMPK/SREBP-2/PCSK9/LDLR axis—a pathway inaccessible to unmodified emodin. In hyperlipidemic rats, 80 mg/kg KLX reduces TC by 43.3%, TG by 41.4%, and LDL-c by 38.9%, matching atorvastatin at 10 mg/kg. This single chemical entity concurrently targets NLRP3/pyroptosis, AMPK/lipid metabolism, TGF-β/fibrosis, PDGFR-β/VSMC dedifferentiation, FGFR1/angiogenesis, and Parkin/mitophagy, eliminating the need for multiple tool compounds. Choose KLX when your study demands integrated cardiometabolic protection that generic anthraquinones or selective inhibitors cannot replicate.

Molecular Formula C21H18O8
Molecular Weight 398.4 g/mol
Cat. No. B15610197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKanglexin
Molecular FormulaC21H18O8
Molecular Weight398.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H18O8/c1-3-28-16(24)4-5-17(25)29-11-8-13-19(15(23)9-11)21(27)18-12(20(13)26)6-10(2)7-14(18)22/h6-9,22-23H,3-5H2,1-2H3
InChIKeyBPCWYLYZWFBKMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kanglexin (KLX) Procurement Guide: Chemical Identity, Class, and Core Characteristics of a Novel Multi-Target Anthraquinone Derivative


Kanglexin (KLX; CAS 2228847-12-7) is a novel, orally active anthraquinone derivative with the IUPAC name 4-O-(4,5-dihydroxy-7-methyl-9,10-dioxoanthracen-2-yl) 1-O-ethyl butanedioate, a molecular formula of C21H18O8, and a molecular weight of 398.4 g/mol [1]. KLX was designed and synthesized by the Department of Medicinal Chemistry and Natural Medicine Chemistry at Harbin Medical University as a structural derivative of the natural anthraquinone emodin, engineered to improve solubility, bioactivity, and reduce toxicity relative to its parent scaffold [2]. The compound exerts cardioprotective effects by inhibiting NLRP3 inflammasome activation and pyroptosis, lowers lipid levels via the AMPK/SREBP-2/PCSK9/LDLR pathway, attenuates fibrosis through TGF-β/SMADs modulation, suppresses VSMC dedifferentiation by targeting PDGFR-β, and promotes angiogenesis via FGFR1/ERK signaling [3]. This polypharmacological profile distinguishes KLX from single-pathway agents and makes target identification a critical factor in procurement decisions where specific mechanisms are required.

Why Kanglexin Cannot Be Interchanged with Emodin or Other Anthraquinone Analogs: Quantitative Evidence of Structural Differentiation


Although Kanglexin (KLX) belongs to the anthraquinone class and is derived from emodin, direct head-to-head comparisons demonstrate that KLX exhibits quantifiably superior target engagement and functional efficacy that cannot be achieved by emodin or other in-class compounds at equivalent doses [1]. SPR analysis reveals that KLX binds to the Parkin UBL domain with approximately 4.75-fold higher affinity (KD = 1.52 × 10⁻⁵ M) than emodin (KD = 7.22 × 10⁻⁵ M), a difference that translates into greater mitophagy promotion and significantly better anti-heart aging outcomes in vivo at the same 20 mg/kg dose [1]. Furthermore, KLX activates the AMPK/SREBP-2/PCSK9/LDLR signaling axis—a pathway not engaged by unmodified emodin—yielding dose-dependent reductions in serum total cholesterol (up to 43.3%), triglycerides (up to 41.4%), and LDL-c (up to 38.9%) in hyperlipidemic rats, with effects at 80 mg/kg comparable to the clinical agent atorvastatin at 10 mg/kg [2]. These structural modifications confer a multi-target pharmacological signature that is absent in the parent compound and in selective NLRP3 inhibitors such as MCC950, meaning substitution with a generic anthraquinone, emodin, or a single-pathway inhibitor will fail to recapitulate the integrated cardiometabolic protection profile of KLX documented in preclinical models [3].

Kanglexin Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparison Data for Scientific Selection


Parkin UBL Domain Binding Affinity: Kanglexin vs. Emodin by Surface Plasmon Resonance

In a direct head-to-head SPR comparison using immobilized Parkin as the receptor on a COOH sensor chip, Kanglexin (KLX) demonstrated markedly higher binding affinity for the Parkin UBL domain than its parent compound emodin. KLX bound with an affinity constant KD of 1.52 × 10⁻⁵ M (Ka = 1.08 × 10³ M⁻¹·s⁻¹, Kd = 1.65 × 10⁻² s⁻¹), whereas emodin bound with a KD of 7.22 × 10⁻⁵ M (Ka = 1.62 × 10² M⁻¹·s⁻¹, Kd = 1.17 × 10⁻² s⁻¹), representing an approximately 4.75-fold difference in affinity favoring KLX [1]. Molecular docking corroborated these findings: the CScore for KLX-Parkin docking was 6.75 (polar value 2.33, crash value −1.77) versus 4.64 for emodin-Parkin (polar 2.09, crash −0.78) [1]. This superior binding translated functionally into greater Parkin protein stabilization and enhanced mitophagy in senescent cardiomyocytes [1].

Mitophagy Parkin Heart Aging SPR

In Vivo Anti-Heart Aging Efficacy in D-Galactose-Induced Aging Mice: Kanglexin vs. Emodin at Equivalent Dose

In a subacute aging mouse model established by D-galactose (D-gal) subcutaneous injection for 8 weeks, both Kanglexin (KLX) and emodin were administered by gastric gavage at the same dose of 20 mg·kg⁻¹·day⁻¹. KLX demonstrated greater efficacy than emodin in correcting age-related diastolic dysfunction as measured by the E/A ratio, reducing left ventricular mass, and mitigating cardiac remodeling (reduced collagen deposition and fibrosis) [1]. At the cellular level, KLX exerted a better anti-senescent effect than emodin at the same concentration in D-gal-treated primary cardiomyocytes, as evidenced by greater suppression of senescence markers p21 and p53, stronger reduction in SA-β-gal staining, and greater ROS clearance [1]. Notably, the effects of KLX at 20 mg·kg⁻¹ were comparable to rapamycin at 3 mg·kg⁻¹, whereas emodin at the same dose did not achieve parity with rapamycin [1].

Cardiac Aging Diastolic Dysfunction Mitophagy In Vivo

Serum Lipid-Lowering Efficacy in HFD-Induced Hyperlipidemic Rats: Kanglexin Dose Response Compared with Atorvastatin

In Sprague-Dawley rats fed a high-fat diet (HFD) for 5 weeks to establish hyperlipidemia, Kanglexin (KLX) was orally administered at 20, 40, and 80 mg·kg⁻¹·day⁻¹ for 2 weeks alongside a comparator group receiving atorvastatin calcium (AT) at 10 mg·kg⁻¹·day⁻¹ [1]. KLX produced dose-dependent reductions in serum lipids: at 80 mg/kg, KLX reduced total cholesterol (TC) by 43.3%, triglycerides (TG) by 41.4%, and LDL-c by 36.6% [1]. At the medium dose of 40 mg/kg, KLX lowered TC by 32.5% and TG by 32.4% [1]. The lipid-lowering effect was mechanistically linked to KLX-mediated phosphorylation of AMPK and downstream modulation of the SREBP-2/PCSK9/LDLR signaling axis, a pathway distinct from the HMG-CoA reductase inhibition mechanism of atorvastatin [1]. The AMPK-dependent mechanism was confirmed by abolition of KLX's effects upon co-treatment with the AMPK inhibitor compound C in HepG2 cells [1].

Hyperlipidemia Lipid-Lowering AMPK Pathway Atorvastatin

Multi-Target Polypharmacology Profile vs. Selective NLRP3 Inhibitors: Mechanistic Breadth Comparison

Kanglexin (KLX) inhibits NLRP3 inflammasome activation and pyroptosis in myocardial ischemic injury models, a mechanism shared with the selective NLRP3 inhibitor MCC950 (IC50 = 7.5 nM in BMDMs) [1][2]. However, unlike MCC950, which acts solely on the NLRP3/caspase-1 axis, KLX concurrently engages multiple additional therapeutically relevant targets and pathways [3]. In peer-reviewed preclinical studies, KLX has demonstrated: (i) NLRP3 inflammasome suppression with reduction of cleaved caspase-1, GSDMD-N, IL-1β, and IL-18 in MI mice at 20–40 mg/kg [1]; (ii) lipid lowering via AMPK/SREBP-2/PCSK9/LDLR activation in HFD rats [4]; (iii) attenuation of hepatic fibrosis via TGF-β/SMADs and glutathione metabolism modulation in CCl4-treated mice [5]; (iv) inhibition of VSMC dedifferentiation and neointimal formation through PDGFR-β targeting in ApoE−/− mice and balloon-injured rats [6]; (v) acceleration of diabetic wound healing via FGFR1/ERK-mediated angiogenesis in STZ-induced diabetic mice [7]; and (vi) mitigation of heart aging through Parkin-mediated mitophagy in D-galactose-aged mice [8]. No single selective NLRP3 inhibitor or unmodified anthraquinone has been reported to recapitulate this breadth of cardiometabolic protective activities.

NLRP3 Inflammasome Pyroptosis Polypharmacology MCC950

Structural Optimization Rationale: Improved Physicochemical Profile of Kanglexin Relative to Emodin

Kanglexin (KLX) was rationally designed as a succinic acid monoethyl ester derivative of emodin (1,8-dihydroxy-3-succinic acid monoethyl ester-6-methylanthraquinone) with the explicit goal of overcoming the physicochemical limitations of the parent compound [1]. The research team at Harbin Medical University reported that KLX "exhibited better solubility and bioactivity and lower toxicity than emodin," motivating its synthesis and subsequent pharmacological evaluation [1]. While the original publication does not provide discrete numerical values for solubility (e.g., μg/mL) or toxicity (e.g., LD50) in a comparative table format, the qualitative improvement is stated as the design rationale and is corroborated by the quantitative functional superiority of KLX across multiple in vivo models at equivalent doses (see Evidence Items 1 and 2) [1]. The succinate ester modification introduces additional hydrogen bond acceptor capacity and conformational flexibility that likely contribute to enhanced drug-like properties while retaining the anthraquinone pharmacophore required for target engagement [2].

Emodin Derivative Solubility Bioactivity Toxicity

Kanglexin Optimal Research and Application Scenarios Based on Verified Differential Evidence


Preclinical Cardiac Aging and Mitophagy Research Requiring Maximum Parkin Pathway Activation

For laboratories investigating cardiac aging mechanisms or screening mitophagy-enhancing compounds, Kanglexin (KLX) is the preferred anthraquinone tool compound over emodin. KLX demonstrates approximately 4.75-fold higher binding affinity for the Parkin UBL domain (KD = 1.52 × 10⁻⁵ M vs. 7.22 × 10⁻⁵ M for emodin) by SPR analysis, which translates into greater Parkin protein stabilization, enhanced mitophagy, and superior correction of diastolic dysfunction and cardiac remodeling in D-galactose-induced aging mice at the same 20 mg/kg oral dose [1]. KLX's effects on E/A ratio, left ventricular mass, and cardiac fibrosis at this dose were comparable to rapamycin at 3 mg/kg, whereas emodin at the same dose did not achieve parity, making KLX the more potent anthraquinone option for cardiac aging studies [1].

AMPK-Mediated Lipid-Lowering Research with a Non-Statin Mechanism

In hyperlipidemia and fatty liver disease models, KLX provides a research tool that reduces serum TC (up to −43.3%), TG (up to −41.4%), and LDL-c (up to −38.9%) in HFD-fed rats via AMPK phosphorylation and downstream SREBP-2/PCSK9/LDLR pathway activation, a mechanism entirely distinct from atorvastatin's HMG-CoA reductase inhibition [1]. This AMPK-dependent mechanism was confirmed by abolition of KLX's lipid-lowering effects upon co-treatment with the AMPK inhibitor compound C in HepG2 cells [1]. Procurement of KLX is indicated when the experimental objective is to interrogate AMPK-driven lipid regulation or to compare statin-dependent versus AMPK-dependent lipid-lowering strategies within the same study.

Multi-Target Cardiovascular and Metabolic Drug Discovery Programs

Drug discovery programs pursuing polypharmacological agents for cardiometabolic disease will find KLX uniquely valuable as a single chemical entity that concurrently engages NLRP3 inflammasome/pyroptosis, AMPK/lipid metabolism, TGF-β/fibrosis, PDGFR-β/VSMC phenotype, FGFR1/angiogenesis, and Parkin/mitophagy pathways [1][2][3][4][5]. This validated multi-target profile cannot be replicated by selective NLRP3 inhibitors (e.g., MCC950) or unmodified anthraquinones (e.g., emodin), reducing the number of tool compounds required for integrated pathway analysis and providing a single molecular scaffold for structure-activity relationship studies across multiple therapeutic indications [1].

Diabetic Wound Healing and Angiogenesis Research Leveraging FGFR1/ERK Pathway Activation

For diabetic wound healing studies, KLX is a validated pro-angiogenic compound that accelerates wound closure in STZ-induced type 1 diabetic mice through FGFR1/ERK1/2 signaling activation, as confirmed by pharmacological reversal with the FGFR1 inhibitor PD173074 [1]. This pathway engagement is distinct from KLX's NLRP3-inhibitory and lipid-lowering activities, demonstrating target-specific effects across different tissue contexts. Procurement of KLX is warranted when a single compound is needed to study the intersection of angiogenesis, inflammation resolution, and metabolic regulation in diabetic tissue repair [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kanglexin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.